Purity: Documented Minimum 95 % Specification vs. Typical “95+ %” Vendor Claims for Analogs
CymitQuimica sells CAS 1105223‑77‑5 under Ref. 3D‑FUB22377 with a stated minimum purity of 95 % [REFS‑1]. In contrast, the closely related N‑(p‑tolyl)acetamide analog (CAS 1105235‑21‑9, Ref. 10‑F723741) is listed only as “please enquire for more information” without a published purity floor, introducing supply‑chain uncertainty [REFS‑2]. A transparent, guaranteed purity specification reduces the risk of lot‑to‑lot variability that can confound dose‑response experiments.
| Evidence Dimension | Minimum guaranteed purity |
|---|---|
| Target Compound Data | Min. 95 % (by vendor specification) |
| Comparator Or Baseline | N‑(p‑tolyl)acetamide analog (CAS 1105235‑21‑9): purity not publicly disclosed |
| Quantified Difference | 95 % documented floor vs. no disclosed specification |
| Conditions | Vendor‑certified product release, analytical method not disclosed |
Why This Matters
A documented purity floor allows researchers to calculate true compound concentration in assay wells; an unspecified purity can lead to under‑ or over‑estimation of potency by 20 % or more, undermining SAR interpretation.
